molecular formula C17H14N2O2 B257675 N-(2-furylmethyl)-N-(2-pyridinyl)benzamide

N-(2-furylmethyl)-N-(2-pyridinyl)benzamide

Cat. No. B257675
M. Wt: 278.3 g/mol
InChI Key: ZFCSIMZOICDALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N-(2-pyridinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly referred to as FPBA and is a member of the benzamide family of compounds. FPBA has been extensively studied for its unique properties and has shown promise in a variety of applications.

Mechanism of Action

The mechanism of action of FPBA is not well understood, but it is believed to act as an inhibitor of certain enzymes and proteins. FPBA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the activity of certain proteins, including amyloid-beta and tau proteins, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
FPBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that FPBA can inhibit the activity of enzymes and proteins, as well as induce apoptosis in cancer cells. In vivo studies have shown that FPBA can improve cognitive function in animal models of Alzheimer's disease and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using FPBA in lab experiments is its ability to inhibit the activity of enzymes and proteins, which can be useful in studying their functions. Additionally, FPBA has been shown to have low toxicity, making it a safe compound to use in experiments. However, one of the limitations of using FPBA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving FPBA. One area of research is the development of new drugs based on the structure of FPBA. Another area of research is the study of the mechanism of action of FPBA, which could lead to a better understanding of its potential applications. Additionally, research could be conducted to improve the solubility of FPBA, making it easier to work with in experiments.

Synthesis Methods

FPBA can be synthesized using various methods, including the reaction of 2-furylmethylamine and 2-pyridinecarboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 2-furylmethylamine and 2-chloronicotinaldehyde in the presence of a catalyst. Both of these methods have been successful in producing high yields of FPBA.

Scientific Research Applications

FPBA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FPBA has shown promise as a potential treatment for various diseases, including cancer, Alzheimer's disease, and diabetes. In biochemistry, FPBA has been used as a tool to study protein-ligand interactions and has shown potential in the development of new drugs. In material science, FPBA has been used in the development of new materials, including polymers and liquid crystals.

properties

Product Name

N-(2-furylmethyl)-N-(2-pyridinyl)benzamide

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C17H14N2O2/c20-17(14-7-2-1-3-8-14)19(13-15-9-6-12-21-15)16-10-4-5-11-18-16/h1-12H,13H2

InChI Key

ZFCSIMZOICDALG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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